4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-

Quinazolinone SAR Medicinal chemistry library design Physicochemical property optimization

4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- (CAS 85178-71-8) is a fully synthetic, heterocyclic small molecule (C19H15N3O3S, MW 365.41 g/mol) belonging to the 4(3H)-quinazolinone family, distinguished by a 2-(4-methoxybenzyloxy) ether linkage and an N3-thiazol-2-yl substituent. It contains zero hydrogen-bond donors, six hydrogen-bond acceptors, and has a calculated exact mass of 365.08300 Da.

Molecular Formula C19H15N3O3S
Molecular Weight 365.4 g/mol
CAS No. 85178-71-8
Cat. No. B15347771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-
CAS85178-71-8
Molecular FormulaC19H15N3O3S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4
InChIInChI=1S/C19H15N3O3S/c1-24-14-8-6-13(7-9-14)12-25-18-21-16-5-3-2-4-15(16)17(23)22(18)19-20-10-11-26-19/h2-11H,12H2,1H3
InChIKeyXGWUMMUPRCQOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- (CAS 85178-71-8): Structural Identity and Physicochemical Baseline for Procurement


4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- (CAS 85178-71-8) is a fully synthetic, heterocyclic small molecule (C19H15N3O3S, MW 365.41 g/mol) belonging to the 4(3H)-quinazolinone family, distinguished by a 2-(4-methoxybenzyloxy) ether linkage and an N3-thiazol-2-yl substituent . It contains zero hydrogen-bond donors, six hydrogen-bond acceptors, and has a calculated exact mass of 365.08300 Da . The compound is commercially available as a research chemical (typically ≥96% purity) from multiple specialized suppliers, and is catalogued under the IUPAC name 2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one . Notably, a conflicting CAS-to-structure mapping exists in at least one supplier database, where the same CAS number is incorrectly associated with an unrelated pyrazinecarboxamide derivative (N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide), introducing a procurement quality risk that necessitates rigorous identity verification upon sourcing .

Why 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- Cannot Be Replaced by Generic Quinazolinone Analogs: The Critical Role of the 2-Benzyloxy Ether and N3-Thiazole Substituents


Quinazolinones are a highly tunable scaffold where seemingly minor variations in the C2 and N3 substituents can fundamentally alter lipophilicity, metabolic stability, target engagement, and even the direction of biological effect (agonist vs. antagonist) [1]. Evidence from formyl peptide receptor-like 1 (FPRL1) quinazolinone ligands demonstrates that para-methoxyl substitution at the 2-position phenyl can switch a compound from pure antagonist to agonist activity [1]. In the case of CAS 85178-71-8, the 2-(4-methoxybenzyloxy) ether linker introduces both a labile benzylic oxygen and additional conformational flexibility compared to the commonly explored 2-aryl or 2-thioether quinazolinones. The N3-thiazole ring simultaneously contributes π-stacking capacity and a sulfur atom that can participate in polar interactions or undergo metabolic oxidation. These combined structural features define a unique physicochemical and pharmacological space that cannot be replicated by commercially available 2-phenyl-3-thiazolyl-quinazolinones (e.g., ChemSpider ID 2-(4-Methoxy-phenyl)-3-thiazol-2-yl-3H-quinazolin-4-one, MW 335.38 Da), which lack the benzylic oxygen spacer and the associated hydrogen-bond acceptor at position 2 .

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- (CAS 85178-71-8) vs. Nearest Structural Analogs


Structural and Molecular Weight Differentiation from the Nearest Direct Analog: 2-(4-Methoxy-phenyl)-3-thiazol-2-yl-3H-quinazolin-4-one

The nearest structurally characterized analog is 2-(4-Methoxy-phenyl)-3-thiazol-2-yl-3H-quinazolin-4-one (MW 335.38 Da, C18H13N3O2S), which features a direct C–C bond between the quinazolinone 2-position and the 4-methoxyphenyl ring, and lacks the benzylic ether oxygen present in CAS 85178-71-8 . The target compound (MW 365.41 Da, C19H15N3O3S) differs by +30.03 Da (CH2O), corresponding to the formal insertion of a –OCH2– (or retro–CH2O–) spacer between the quinazolinone core and the 4-methoxyphenyl group, replacing a direct C2-aryl bond with a C2-benzyloxy ether linkage . This increases the molecular weight by approximately 9.0%, introduces an additional hydrogen-bond acceptor (O6 vs. O5 in the analog), adds one rotatable bond, and increases the topological polar surface area (tPSA). The C2-benzyloxy ether is susceptible to hydrolytic or oxidative cleavage, a metabolic liability absent in the C2-aryl analog, while the increased conformational flexibility from the benzylic spacer may enhance induced-fit binding to shallow or flexible protein pockets [1].

Quinazolinone SAR Medicinal chemistry library design Physicochemical property optimization

Differentiation from 6-Bromo Analog: Absence of Halogen Provides a Non-Halogenated Alternative with Reduced Lipophilicity and Potentially Divergent Toxicology Profile

The 6-bromo analog of this compound exists as 4(3H)-Quinazolinone, 6-bromo-2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- (CAS 85178-73-0, C19H14BrN3O3S, MW 444.30 g/mol) . Compared to the non-halogenated target compound (CAS 85178-71-8), the 6-bromo substitution adds a heavy atom (+78.89 Da, +21.6% molecular weight), increases lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 based on the Hansch π constant for aromatic Br ≈ +0.86), and introduces potential toxicological concerns associated with aryl halides, including CYP450-mediated bioactivation to reactive quinone-like metabolites or glutathione depletion [1]. For researchers screening against toxicity-sensitive targets or seeking to minimize halogen-associated liabilities (e.g., phototoxicity, environmental persistence), CAS 85178-71-8 represents the non-halogenated comparator of choice, enabling direct attribution of biological effects to the core quinazolinone-thiazole-benzyloxy scaffold without confounding by bromine.

Lead optimization Halogen-free drug design ADMET risk mitigation

Evidence Supporting the Critical Role of C2 Substituent Identity in Quinazolinone Pharmacology: Methoxyl Agonist/Antagonist Switching at FPRL1

A published structure-activity relationship (SAR) study on quinazolinone-based formyl peptide receptor-like 1 (FPRL1) ligands demonstrated that the electronic character of the para-substituent on a 2-phenylquinazolinone core can determine whether the compound acts as an agonist or antagonist. Specifically, in a series of 4-butoxy-N-(4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide derivatives, the 4-methoxyphenyl-substituted compound (Quin-C1) exhibited agonist activity, while the corresponding 4-hydroxyphenyl analog (Quin-C7) was a pure antagonist, as measured by intracellular calcium mobilization in HL-60 cells expressing human FPRL1 [1]. Although this study employed a 2-phenyl (C–C linked) rather than a 2-benzyloxy (C–O–C linked) substitution, it establishes the general principle that the electronic and steric properties of the group attached at the quinazolinone 2-position can qualitatively alter functional pharmacological outcome [1]. This implies that the 2-(4-methoxybenzyloxy) motif in CAS 85178-71-8 is likely to confer pharmacology that is distinct from 2-aryl, 2-alkyl, or 2-thioether analogs—a hypothesis testable in any FPRL1 or related GPCR screening cascade.

GPCR pharmacology Functional selectivity Quinazolinone SAR

CAS Number Integrity Risk: A Procurement-Grade Differentiation Concern Not Applicable to Competitor Scaffolds

An unusual procurement risk has been identified for CAS 85178-71-8: the same CAS Registry Number is listed by at least one commercial supplier (Parchem) as corresponding to an entirely different chemical entity—N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)pyrazinecarboxamide (C19H15N3O3S, synonym 42069-35-2, BRN 0841868) . While both entries share the molecular formula C19H15N3O3S, they represent structurally unrelated compounds (quinazolinone-thiazole vs. pyrazinecarboxamide). This cross-contamination of the CAS record means that bulk procurement of 'CAS 85178-71-8' without independent spectroscopic verification (¹H NMR, ¹³C NMR, HRMS) carries a non-trivial risk of receiving the wrong compound. In contrast, the structurally related 6-bromo analog (CAS 85178-73-0) and the 2-aryl analog (2-(4-Methoxy-phenyl)-3-thiazol-2-yl-3H-quinazolin-4-one) do not exhibit documented CAS ambiguities in major supplier databases and thus present lower identity-verification friction .

Chemical procurement quality assurance CAS registry integrity Identity verification

Optimal Application Scenarios for 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- (CAS 85178-71-8) Based on Established Evidence


SAR Exploration of the 2-Position in Quinazolinone-Thiazole Libraries: Distinguishing 2-Benzyloxy Ether from 2-Aryl and 2-Thioether Pharmacophores

Medicinal chemistry teams building focused quinazolinone-thiazole screening libraries should include CAS 85178-71-8 to sample the 2-benzyloxy ether chemical space, which is structurally distinct from the commonly explored 2-aryl (C–C linked) and 2-thioether (C–S linked) analogs [1]. As demonstrated by FPRL1 quinazolinone SAR, the group at the C2 position can qualitatively switch functional activity from agonism to antagonism [2]. The 4-methoxybenzyloxy moiety introduces an additional hydrogen-bond acceptor and a hydrolytically labile benzylic oxygen, enabling SAR interrogation of metabolic stability, conformational flexibility, and polar surface area contributions at the 2-position.

Halogen-Free Hit-to-Lead Optimization: Non-Brominated Starting Point for ADMET Risk Mitigation

For programs where halogen-associated liabilities (CYP450 bioactivation, reactive metabolite formation, environmental persistence, or phototoxicity) are a pre-specified exclusion criterion, CAS 85178-71-8 serves as the preferred non-halogenated comparator to the 6-bromo analog (CAS 85178-73-0, MW 444.30 g/mol) [1]. Compared to the brominated analog, CAS 85178-71-8 has a substantially lower molecular weight (365.41 vs. 444.30 g/mol; Δ = 78.89 Da, or –21.6%) and reduced estimated lipophilicity (ΔclogP ≈ –0.5 to –1.0), both of which are favorable for downstream lead-likeness metrics, oral bioavailability prediction, and reduced off-target promiscuity risk .

GPCR Functional Selectivity Screening: Probing Agonist-Antagonist Switching at the C2 Substituent

The class-level evidence from FPRL1 quinazolinone pharmacology indicates that para-methoxyphenyl vs. para-hydroxyphenyl substitution at the 2-position can determine agonist vs. antagonist functional outcome [1]. CAS 85178-71-8 presents an even more extreme structural variation—the insertion of a benzylic oxygen spacer (2-benzyloxy vs. 2-aryl)—that is predicted to alter both the distance and angular geometry of the methoxyphenyl group relative to the quinazolinone pharmacophore. This makes the compound a valuable probe for laboratories conducting functional selectivity screens across GPCR, kinase, or nuclear receptor panels, where subtle ligand-induced conformational changes can have profound signaling consequences.

Analytical Method Development and CAS Registry Integrity Studies

The documented CAS number anomaly—where CAS 85178-71-8 is cross-referenced to both the target quinazolinone-thiazole and an unrelated pyrazinecarboxamide in at least one major supplier database—creates a unique opportunity for analytical chemistry groups to develop and validate orthogonal identity verification protocols (¹H/¹³C NMR fingerprinting, HRMS, HPLC-UV purity profiling) for compounds with ambiguous registry provenance [1]. Such method development has cross-applicability to other research chemicals where CAS-to-structure integrity is uncertain, and the resulting spectroscopic reference data can be contributed to open-access spectral databases to improve future procurement fidelity.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.